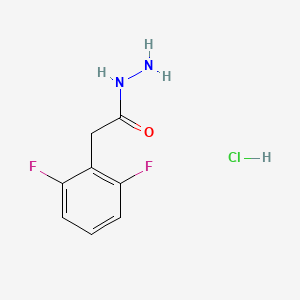
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a chemical compound with the molecular formula C8H8F2N2O·HCl.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride typically involves the reaction of 2,6-difluorobenzaldehyde with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenylacetic acid derivatives, while reduction can produce hydrazine derivatives .
科学的研究の応用
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2,6-Difluorophenyl)acetohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-(2,6-Difluorophenyl)acetic acid
- 2-(2,6-Difluorophenyl)acetohydrazide
- 2-(2,6-Difluorophenyl)acetohydrazone
Uniqueness
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity.
生物活性
2-(2,6-Difluorophenyl)acetohydrazide hydrochloride is a hydrazone derivative known for its diverse biological activities. Hydrazones, in general, have garnered attention due to their potential therapeutic applications across various medical fields. This article explores the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a hydrazone functional group characterized by the presence of a carbon-nitrogen double bond (C=N), which plays a crucial role in its biological activity. The difluorophenyl moiety enhances its lipophilicity and potentially its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Hydrazones have been reported to exhibit antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
- Antioxidant Activity : Studies indicate that hydrazones can scavenge free radicals, reducing oxidative stress in cells. This property is crucial for preventing cellular damage and has implications in aging and chronic diseases.
- Anticancer Potential : Some hydrazone derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.
Biological Activities
The following table summarizes the key biological activities associated with this compound based on existing literature.
Case Studies
-
Antimicrobial Efficacy :
In a study evaluating various hydrazone derivatives, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The study concluded that the compound's structural features contributed to its effectiveness in disrupting bacterial cell walls. -
Antioxidant Activity Assessment :
A series of assays conducted using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging methods indicated that this compound exhibited substantial antioxidant properties. The compound’s ability to neutralize free radicals was measured against known antioxidants like ascorbic acid, showing comparable efficacy. -
Cancer Cell Line Studies :
Research involving human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptotic changes.
特性
IUPAC Name |
2-(2,6-difluorophenyl)acetohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O.ClH/c9-6-2-1-3-7(10)5(6)4-8(13)12-11;/h1-3H,4,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGKDTBIJINGLQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)NN)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














